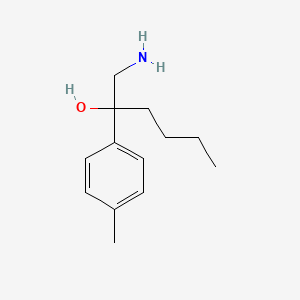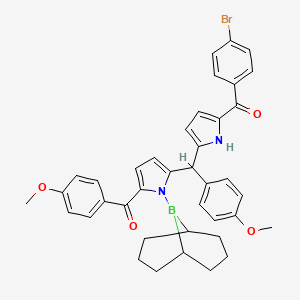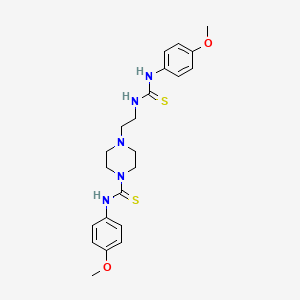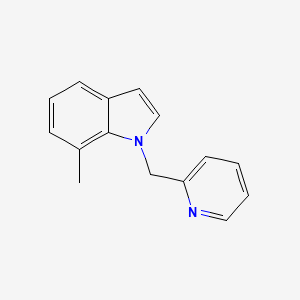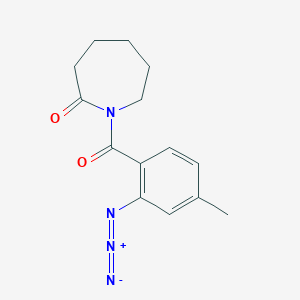
1-(2-Azido-4-methylbenzoyl)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Azido-4-methylbenzoyl)azepan-2-one is a chemical compound with the molecular formula C14H15N3O2. It is a derivative of azepan-2-one, which is a seven-membered lactam. The presence of the azido group and the methylbenzoyl moiety in its structure makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-4-methylbenzoyl)azepan-2-one typically involves the reaction of 2-azido-4-methylbenzoic acid with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an inert atmosphere, often under nitrogen, and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Azido-4-methylbenzoyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) iodide (CuI) as a catalyst in the presence of an alkyne for click chemistry.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Azido-4-methylbenzoyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocycles.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its azido group.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Azido-4-methylbenzoyl)azepan-2-one involves its azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper(I) ions and are highly specific and efficient. The compound can also interact with biological molecules, leading to covalent modifications that are useful in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylbenzoyl)azepan-2-one: Lacks the azido group, making it less reactive in click chemistry.
Azepan-2-one: The parent compound without the benzoyl and azido groups, used as a basic building block in organic synthesis.
1-Dodecylazacycloheptan-2-one (Azone®): Used as a penetration enhancer in transdermal drug delivery.
Uniqueness
1-(2-Azido-4-methylbenzoyl)azepan-2-one is unique due to the presence of both the azido and methylbenzoyl groups, which confer specific reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
797751-40-7 |
|---|---|
Fórmula molecular |
C14H16N4O2 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
1-(2-azido-4-methylbenzoyl)azepan-2-one |
InChI |
InChI=1S/C14H16N4O2/c1-10-6-7-11(12(9-10)16-17-15)14(20)18-8-4-2-3-5-13(18)19/h6-7,9H,2-5,8H2,1H3 |
Clave InChI |
UROPQDMICULVCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)N2CCCCCC2=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


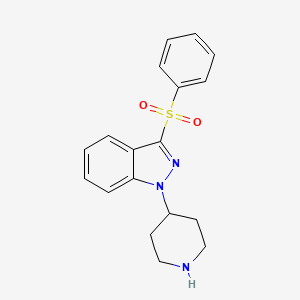
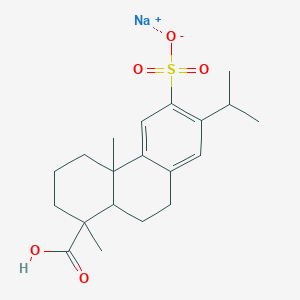
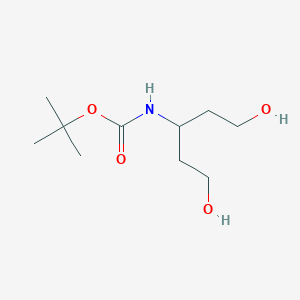
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)

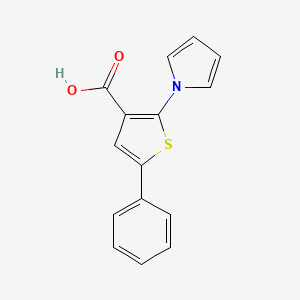
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)
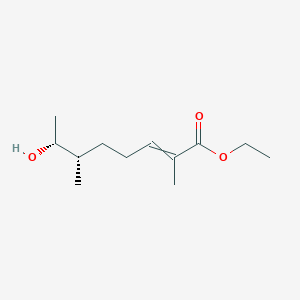

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)
